Macozinone

Beschreibung

MACOZINONE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

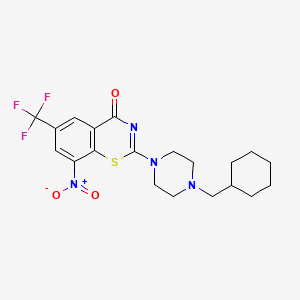

an antitubercular agent; structure in first source

Eigenschaften

IUPAC Name |

2-[4-(cyclohexylmethyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N4O3S/c21-20(22,23)14-10-15-17(16(11-14)27(29)30)31-19(24-18(15)28)26-8-6-25(7-9-26)12-13-4-2-1-3-5-13/h10-11,13H,1-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDZBXGJNBMCAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1377239-83-2 | |

| Record name | Macozinone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1377239832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Macozinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(4-(Cyclohexylmethyl)piperazin-1-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MACOZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3M1353L40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Macozinone's Mechanism of Action in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of macozinone (MCZ), also known as PBTZ169, a promising anti-tuberculosis drug candidate. Macozinone is a member of the benzothiazinone class of compounds and exhibits potent bactericidal activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb).[1][2]

Core Mechanism: Targeting Cell Wall Synthesis

Macozinone's primary cellular target is the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[1][3][4][5][6][7][8][9][10] DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the synthesis of arabinans.[7][11][12] Arabinans are essential components of arabinogalactan and lipoarabinomannan, two major polysaccharides of the Mtb cell wall that are vital for the bacterium's structural integrity and survival.

Macozinone functions as a prodrug.[3] Upon entering the mycobacterium, it is activated by its target, DprE1. The activation process involves the reduction of a nitro group on the macozinone molecule to a reactive nitroso derivative.[11][13] This activated form of the drug then forms a covalent bond with a specific cysteine residue, Cys387, located in the active site of DprE1.[1][2][3][6][12][14] This covalent modification leads to the irreversible inhibition of DprE1, effectively halting the production of decaprenylphosphoryl-D-arabinose (DPA), a critical precursor for arabinan synthesis.[7][11][12] The disruption of cell wall biosynthesis ultimately leads to bacterial cell death.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the enzymatic pathway involving DprE1 and the mechanism of macozinone's inhibitory action.

Caption: Mechanism of DprE1 inhibition by macozinone.

Quantitative Data on Macozinone Activity

The in vitro activity of macozinone has been quantified through various studies. The following tables summarize key quantitative data.

| Compound | Mtb Strain | MIC (ng/mL) | Reference |

| Macozinone (PBTZ169) | H37Rv (susceptible) | 0.3 | [7] |

| H₂-PBTZ169 (metabolite) | H37Rv (susceptible) | Not specified, but active | [7] |

| BTZ043 | H37Rv (susceptible) | Not specified, but active | [7] |

| H₂-BTZ043 (metabolite) | H37Rv (susceptible) | 2.5 | [7] |

| Macozinone (PBTZ169) | NTB1 (resistant mutant) | > 50,000 | [7] |

Table 1: Minimum Inhibitory Concentrations (MIC) of Macozinone and Related Compounds.

| Resistance Level | Associated Mutation(s) | MIC₉₀ Range (ng/mL) | Reference |

| High-level | DprE1: C387S | > 500 | [15] |

| Low-level | DprE1: G61A, G248A | 2 - 20 | [15] |

| Low-level | Rv0678, pepQ, arsC | 2 - 20 | [12][15][16] |

Table 2: Macozinone Resistance Levels and Associated Mutations.

Mechanisms of Resistance

Resistance to macozinone in M. tuberculosis is primarily attributed to genetic mutations in the dprE1 gene.[12][15][16] The most significant mutation conferring high-level resistance is a substitution at codon 387, from cysteine to serine (C387S).[15] This alteration in the active site prevents the covalent binding of the activated macozinone, thereby rendering the drug ineffective.

Low-level resistance has been associated with other mutations within the dprE1 gene, such as G61A and G248A.[15] Additionally, mutations in genes not directly related to the drug's primary target have been identified in low-level resistant strains. These include mutations in genes encoding efflux pumps or affecting membrane permeability, such as Rv0678, pepQ, and arsC.[12][15][16] This suggests that multiple mechanisms can contribute to a reduction in macozinone susceptibility.

Experimental Workflows

The following diagram outlines a typical workflow for the identification and characterization of macozinone resistance in M. tuberculosis.

Caption: Workflow for macozinone resistance studies.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)

This method is a colorimetric assay used to determine the minimum concentration of a drug that inhibits the growth of M. tuberculosis.

Materials:

-

96-well microtiter plates

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

M. tuberculosis culture (e.g., H37Rv) in mid-log phase

-

Macozinone stock solution

-

Resazurin sodium salt solution (0.01% w/v in sterile water)

-

Sterile PBS with 0.05% Tween 80

Procedure:

-

Prepare serial two-fold dilutions of macozinone in Middlebrook 7H9 broth in the 96-well plates. Include a drug-free control well.

-

Adjust the turbidity of the Mtb culture to a McFarland standard of 1.0, then dilute 1:20 in broth.

-

Inoculate each well with the diluted Mtb culture.

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 30 µL of the resazurin solution to each well.

-

Re-incubate the plates for 24-48 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

-

The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

In Vitro Selection of Macozinone-Resistant Mutants

This protocol describes the process of generating macozinone-resistant Mtb strains in the laboratory.

Materials:

-

Middlebrook 7H10 agar plates

-

Macozinone stock solution

-

M. tuberculosis H37Rv culture

Procedure:

-

Prepare Middlebrook 7H10 agar plates containing various concentrations of macozinone (e.g., 4x, 8x, 16x the MIC).

-

Prepare a dense inoculum of Mtb H37Rv.

-

Plate the Mtb culture onto the macozinone-containing agar plates.

-

Incubate the plates at 37°C for 3-4 weeks, or until colonies appear.

-

Isolate individual colonies from the plates.

-

Culture the isolated colonies in drug-free broth to expand the population.

-

Confirm the resistance phenotype by re-determining the MIC using the REMA method described above.

Whole Genome Sequencing (WGS) of Resistant Isolates

WGS is used to identify the genetic mutations responsible for drug resistance.

Procedure:

-

Extract high-quality genomic DNA from the macozinone-resistant Mtb isolates and the parental H37Rv strain.

-

Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocol (e.g., Illumina).

-

Perform high-throughput sequencing of the libraries.

-

Analyze the sequencing data: a. Align the sequencing reads from the resistant isolates to the H37Rv reference genome. b. Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the resistant isolates compared to the parental strain. c. Annotate the identified mutations to determine the affected genes and the nature of the amino acid changes. d. Focus on mutations in the dprE1 gene and other genes potentially involved in drug resistance.

This comprehensive guide provides a detailed overview of the mechanism of action of macozinone, including its target, mode of inhibition, and the mechanisms of resistance. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of tuberculosis drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]

- 5. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Real-time evaluation of macozinone activity against Mycobacterium tuberculosis through bacterial nanomotion analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PBTZ169 - iM4TB [im4tb.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of Mutations Associated With Macozinone-Resistant in Mycobacterium Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

PBTZ169 DprE1 inhibitor discovery and development

An In-Depth Technical Guide to the Discovery and Development of the DprE1 Inhibitor PBTZ169 (Macozinone)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PBTZ169, also known as Macozinone, is a promising antitubercular drug candidate belonging to the benzothiazinone (BTZ) class. It targets a novel and highly vulnerable enzyme in Mycobacterium tuberculosis (Mtb), decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), which is essential for the synthesis of the mycobacterial cell wall. PBTZ169 exhibits potent bactericidal activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. Developed as an optimized analog of the earlier lead compound BTZ043, PBTZ169 offers several advantages, including a simpler chemical synthesis, lower cost, and improved pharmacodynamic properties.[1][2] Having successfully completed preclinical and Phase I clinical trials, and with Phase IIa studies demonstrating significant early bactericidal activity, PBTZ169 stands out as a critical component for future tuberculosis treatment regimens.[1][3] This guide provides a comprehensive overview of its discovery, mechanism of action, preclinical and clinical development, and the key experimental methodologies used in its evaluation.

Discovery and Optimization

The journey to PBTZ169 began with the discovery of the benzothiazinone (BTZ) scaffold, which showed exceptionally high potency against Mtb.[3] The initial lead compound, BTZ043, was identified as a powerful inhibitor of DprE1.[1][2] However, BTZ043 possessed a chiral center, complicating its synthesis. This led to a lead optimization campaign to develop derivatives with improved pharmacological properties.[4][5]

PBTZ169 emerged from this effort by introducing a piperazine group into the BTZ scaffold.[4] This modification resulted in a compound with several key advantages over BTZ043:

-

Simplified Synthesis: The absence of chiral centers makes the chemical synthesis of PBTZ169 easier and more cost-effective.[1][2]

-

Enhanced Potency: PBTZ169 is three to seven times more active in vitro against various mycobacterial species, including M. tuberculosis, compared to BTZ043.[3][4]

-

Improved Pharmacodynamics: It demonstrates superior efficacy in preclinical models and a favorable safety profile.[1][2][4]

-

Metabolic Stability: PBTZ169 was found to be less susceptible to inactivation by nitroreductases compared to BTZ043, a critical property for in vivo activity.[3]

These enhancements established PBTZ169 as a superior preclinical candidate for further development.[4]

Mechanism of Action

PBTZ169 exerts its bactericidal effect by inhibiting DprE1, a crucial flavoenzyme involved in the biosynthesis of two essential components of the mycobacterial cell wall: arabinogalactan and lipoarabinomannan (LAM).[6][7][8] DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole arabinose donor for cell wall synthesis.[8][9][10]

The inhibition process is covalent and irreversible, targeting a specific cysteine residue (Cys387) in the active site of DprE1.[9][11] The mechanism involves a unique activation step:

-

The FAD cofactor of DprE1 reduces the nitro group on the PBTZ169 molecule to a reactive nitroso derivative.[3][12]

-

This activated intermediate then forms a stable semimercaptal covalent adduct with the thiol group of Cys387.[3][4][12]

This covalent binding permanently inactivates the enzyme, blocking the production of DPA and halting arabinan synthesis, which ultimately leads to cell lysis and bacterial death.[6][8] The specificity of DprE1 to mycobacteria contributes to the low toxicity of PBTZ169 in human cells.[8]

References

- 1. In Vitro Activity of PBTZ169 against Multiple Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Efficacy of PBTZ169 and pretomanid against Mycobacterium avium, Mycobacterium abscessus, Mycobacterium chelonae, and Mycobacterium fortuitum in BALB/c mice models [frontiersin.org]

- 3. Phase-IIA Early Bactericidal Activity (EBA) Studies | Savic Lab [pharm.ucsf.edu]

- 4. Macrophage Infection Models for Mycobacterium tuberculosis | Springer Nature Experiments [experiments.springernature.com]

- 5. Phase 2. Early Bactericidal Activity of TBA-7371 in Pulmonary Tuberculosis | Working Group for New TB Drugs [newtbdrugs.org]

- 6. pnas.org [pnas.org]

- 7. Early Bactericidal Activity and Pharmacokinetics of the Diarylquinoline TMC207 in Treatment of Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Development and validation of a multiplex UHPLC-MS/MS method for the determination of the investigational antibiotic against multi-resistant tuberculosis macozinone (PBTZ169) and five active metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Standards for model-based early bactericidal activity analysis and sample size determination in tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Early Bactericidal Activity of Macozinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macozinone (also known as PBTZ169) is a first-in-class benzothiazinone derivative representing a significant advancement in the search for novel anti-tuberculosis therapeutics. As an inhibitor of decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway, Macozinone exhibits potent bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This technical guide provides an in-depth review of the preclinical data supporting the early bactericidal activity (EBA) of Macozinone. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, describes the experimental protocols used for its evaluation, and presents visualizations of critical pathways and workflows to facilitate a comprehensive understanding for research and development professionals.

Mechanism of Action: Covalent Inhibition of DprE1

Macozinone is a prodrug that is activated within mycobacteria.[3] Its primary target is DprE1, an enzyme critical for the synthesis of arabinan, a key component of the mycobacterial cell wall.[1][4][5] The DprE1/DprE2 enzyme system catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), the arabinosyl donor for arabinan biosynthesis.

Macozinone's activation leads to the formation of a reactive nitroso species. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, resulting in irreversible "suicide" inhibition of the enzyme.[1][3] This blockade of arabinan synthesis disrupts the integrity of the cell wall, leading to cell lysis and potent bactericidal effects.[2][3]

In Vitro Bactericidal Activity

Macozinone demonstrates exceptional potency against M. tuberculosis in vitro. It is significantly more active than its predecessor, BTZ043, and maintains its efficacy against a wide panel of clinical isolates, including those resistant to first-line drugs.[1]

Quantitative In Vitro Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for Macozinone and related compounds against susceptible and resistant strains of M. tuberculosis.

| Compound | M. tuberculosis Strain | MIC (ng/mL) | Assay Method | Reference |

| Macozinone (PBTZ169) | H37Rv (Wild-Type) | 0.3 | Resazurin Microtiter Assay (REMA) | [4][6] |

| Macozinone (PBTZ169) | H37Rv (Wild-Type) | < 0.2 | Not Specified | [2] |

| H2-PBTZ169 (Metabolite) | H37Rv (Wild-Type) | Not specified, but active | Nanomotion Analysis | [4] |

| BTZ043 | H37Rv (Wild-Type) | 1.0 | Not Specified | [1] |

| H2-BTZ043 (Metabolite) | H37Rv (Wild-Type) | 2.5 | Resazurin Microtiter Assay (REMA) | [4][6] |

| Macozinone (PBTZ169) | NTB1 (DprE1 Mutant) | > 50,000 | Resazurin Microtiter Assay (REMA) | [4][6] |

Experimental Protocol: Resazurin Microtiter Assay (REMA)

The REMA method is a colorimetric assay used to determine the MIC of a compound. It relies on the ability of viable mycobacterial cells to reduce the blue, non-fluorescent indicator dye, resazurin, to the pink, fluorescent product, resorufin.

-

Preparation: A two-fold serial dilution of Macozinone is prepared in a 96-well microtiter plate using an appropriate mycobacterial growth medium (e.g., Middlebrook 7H9).

-

Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis (e.g., H37Rv strain). Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

-

Incubation: The plate is incubated under standard conditions (e.g., 37°C) for a defined period (typically 7 days).

-

Indicator Addition: A solution of resazurin dye is added to each well.

-

Second Incubation: The plate is incubated for an additional 24-48 hours to allow for color development.

-

Reading: The MIC is determined as the lowest concentration of Macozinone that prevents the color change from blue to pink, indicating inhibition of bacterial growth.[1][6]

Experimental Protocol: Real-time Viability by Nanomotion Analysis

Recent studies have employed advanced nanomotion technology to assess the bactericidal activity of Macozinone in real-time. This technique measures the minuscule movements of living bacteria, providing a rapid indication of viability.

-

Cantilever Functionalization: Microscopic cantilevers are functionalized using a linking agent like polydiallyldimethylammonium chloride (pDADMAC) to ensure stable bacterial attachment.[4]

-

Bacterial Attachment: A suspension of M. tuberculosis in growth media (e.g., MGIT media) is introduced, allowing the bacteria to adhere to the cantilevers.

-

Drug Exposure: The cantilevers with attached bacteria are exposed to a specific concentration of Macozinone. Control groups are exposed to a vehicle (e.g., DMSO).

-

Nanomotion Detection: The system monitors the oscillations of the cantilevers. Viable, metabolically active bacteria cause distinct oscillations. As the drug takes effect and kills the bacteria, these movements diminish, leading to a reduction in the oscillation amplitude.[6]

-

Data Analysis: The rate of decline in cantilever movement is analyzed to determine the speed and extent of bactericidal activity. Studies have shown that Macozinone causes a significant reduction in M. tuberculosis viability within just 7 hours.[4][6]

Preclinical In Vivo Efficacy

Macozinone has demonstrated significant efficacy in various animal models of tuberculosis, which is a critical step in validating its potential for clinical use.

Quantitative In Vivo Data

While detailed EBA data (log CFU reduction over specific time intervals) from preclinical models is not extensively published, the available results consistently show Macozinone's potent in vivo activity. A pilot study with a related benzothiazinone showed potency in a murine model comparable to isoniazid at the same dose.[1] Macozinone itself was selected as the lead candidate after demonstrating superior efficacy in a chronic TB mouse model.[1] Furthermore, preclinical investigations have revealed synergistic effects when Macozinone is combined with bedaquiline and clofazimine.[5][7][8] This synergy is highly promising for developing shorter, more effective combination therapies.

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Murine Model | Not Specified | Efficacy demonstrated in various models of M. tuberculosis infection. | [9] |

| Chronic TB Mouse Model | Not Specified | PBTZ169 selected as the most promising candidate based on superior efficacy. | [1] |

| Preclinical Models | Combination with Bedaquiline | Synergistic effects observed. | [7][8] |

| Preclinical Models | Combination with Clofazimine | Synergistic effects observed. | [7][8] |

Note: As a point of reference, a Phase 2a clinical study, though terminated early, demonstrated a statistically significant EBA in TB patients receiving 640 mg/day of Macozinone monotherapy for 14 days, with a mean daily fall in CFU of 0.071 log₁₀ CFU/mL of sputum.[7][10]

Experimental Protocol: Murine Model of Chronic Tuberculosis

The chronic mouse model is a standard for evaluating the efficacy of anti-TB drug candidates.

-

Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with a low-dose aerosol of virulent M. tuberculosis (e.g., H37Rv). The infection is allowed to establish for 4-6 weeks to enter a chronic, stable phase.

-

Treatment Initiation: Animals are randomized into groups. One group receives Macozinone (administered orally), a control group receives a vehicle, and other groups may receive standard-of-care drugs (e.g., isoniazid, rifampicin) for comparison.

-

Dosing: The drug is administered daily or according to the desired schedule for a specified duration (e.g., 4-8 weeks).

-

Efficacy Assessment: At the end of the treatment period, mice are euthanized. The lungs and spleens are aseptically removed and homogenized.

-

CFU Enumeration: Serial dilutions of the organ homogenates are plated onto solid mycobacterial growth agar (e.g., Middlebrook 7H11).

-

Outcome: Plates are incubated for 3-4 weeks, after which bacterial colonies are counted. The efficacy of Macozinone is determined by comparing the log₁₀ CFU counts in the organs of treated mice to those of the untreated control group. A significant reduction in CFU indicates in vivo bactericidal activity.

Developmental Progression

Macozinone was developed through the optimization of a lead compound, BTZ043. This progression was driven by the need to improve upon the already potent activity of the benzothiazinone class while enhancing its drug-like properties.

Compared to BTZ043, Macozinone offers several key advantages:

-

Simplified Synthesis: The absence of a chiral center makes its chemical synthesis easier and more cost-effective.[7][8]

-

Improved Pharmacodynamics: It exhibits a better pharmacodynamic profile.[5][7][8]

-

Higher Potency: As noted, it is three to seven times more active in vitro against a range of mycobacteria.[1]

Conclusion

The preclinical data for Macozinone (PBTZ169) robustly establishes its profile as a potent bactericidal agent against M. tuberculosis. Its novel mechanism of action, high in vitro potency against both susceptible and resistant strains, and demonstrated efficacy in animal models underscore its significant potential. The rapid bactericidal activity observed in advanced in vitro systems further supports its promise for inclusion in future, potentially shorter and more effective, TB treatment regimens. The synergistic interactions with existing and developmental drugs position Macozinone as a critical new tool in the global fight against tuberculosis.

References

- 1. Development of Macozinone for TB treatment: An Update [mdpi.com]

- 2. newtbdrugs.org [newtbdrugs.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Real-time evaluation of macozinone activity against Mycobacterium tuberculosis through bacterial nanomotion analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]

- 8. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]

- 9. Antituberculosis Macozinone Extended-Release Tablets To Enhance Bioavailability: a Pilot Pharmacokinetic Study in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

Macozinone (PBTZ169): A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macozinone (formerly PBTZ169) is a promising antitubercular agent belonging to the benzothiazinone class of compounds. It is a potent inhibitor of Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This technical guide provides an in-depth overview of the identification and validation of Macozinone's molecular target, detailing the mechanism of action and providing key experimental protocols for its characterization.

Target Identification: DprE1, a Key Enzyme in Cell Wall Synthesis

The primary molecular target of Macozinone has been unequivocally identified as decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1] DprE1 is a flavoenzyme that plays a crucial role in the biosynthesis of arabinogalactan, a major component of the mycobacterial cell wall.[2]

Mechanism of Action: Covalent Inhibition of DprE1

Macozinone is a suicide inhibitor that covalently modifies the DprE1 enzyme.[1] The process involves the reduction of the nitro group of Macozinone by the reduced flavin adenine dinucleotide (FAD) cofactor within the DprE1 active site. This activation step generates a reactive nitroso species that subsequently forms a covalent bond with a critical cysteine residue, Cys387, in the active site of DprE1.[1][3] This irreversible inhibition of DprE1 blocks the synthesis of decaprenylphosphoryl-D-arabinose (DPA), a vital precursor for arabinogalactan, leading to bacterial cell death.[1]

Arabinogalactan Biosynthesis Pathway and Macozinone's Point of Intervention

The synthesis of the arabinogalactan layer of the mycobacterial cell wall is a complex multi-step process. Macozinone's inhibition of DprE1 is a critical intervention point in this pathway.

Quantitative Data on Macozinone Activity

The potent activity of Macozinone against M. tuberculosis has been demonstrated through various in vitro assays.

Minimum Inhibitory Concentration (MIC)

Macozinone exhibits low nanomolar to picomolar MIC values against drug-susceptible and drug-resistant M. tuberculosis strains.

| M. tuberculosis Strain | Resistance Profile | MIC (ng/mL) | Reference(s) |

| H37Rv | Susceptible | 0.2 - 0.3 | [2][4][5] |

| NTB1 | DprE1 C387S Mutant | >50,000 | [2] |

| MDR/XDR Clinical Isolates | Multidrug/Extensively Drug-Resistant | 0.19 - 0.75 | [1] |

50% Inhibitory Concentration (IC50) against DprE1

The direct inhibitory effect of Macozinone on its target, DprE1, has been quantified by determining its IC50 value.

| Enzyme | IC50 (µM) | Reference(s) |

| Wild-type DprE1 | 0.3 | [6] |

| DprE1 C387S Mutant | 3.6 | [6] |

Experimental Protocols for Target Validation

Validating the target of a novel antimicrobial agent is a critical step in its development. The following are key experimental protocols used in the validation of DprE1 as the target of Macozinone.

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.

Workflow for REMA:

Detailed Protocol:

-

Preparation of Drug Plates:

-

In a 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid-albumin-dextrose-catalase) to all wells.

-

Add 100 µL of Macozinone stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

-

-

Inoculum Preparation:

-

Prepare a suspension of M. tuberculosis in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0.

-

Dilute the bacterial suspension 1:20 in 7H9 broth.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to each well.

-

Include a drug-free well as a growth control and a well with media only as a sterility control.

-

Seal the plate and incubate at 37°C for 7 days.

-

-

Addition of Resazurin and Final Reading:

Generation and Analysis of Macozinone-Resistant Mutants

The selection and characterization of resistant mutants is a powerful tool for target identification.

Workflow for Resistant Mutant Analysis:

Detailed Protocol:

-

Selection of Resistant Mutants:

-

Culture M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

-

Plate approximately 108 colony-forming units (CFUs) onto Middlebrook 7H10 agar plates containing 4x and 8x the MIC of Macozinone.

-

Incubate plates at 37°C for 3-4 weeks.

-

-

Confirmation of Resistance:

-

Pick individual colonies and subculture them in drug-free 7H9 broth.

-

Determine the MIC of Macozinone for each isolate using the REMA protocol described above to confirm the resistant phenotype.

-

-

Genetic Analysis:

-

Extract genomic DNA from the resistant isolates and the parental H37Rv strain.

-

Amplify the dprE1 gene (Rv3790) using specific primers. A typical PCR protocol would involve an initial denaturation at 95°C for 5 minutes, followed by 30 cycles of 95°C for 30 seconds, 58°C for 30 seconds, and 72°C for 1 minute, with a final extension at 72°C for 7 minutes.[4]

-

Sequence the PCR products and compare the sequences to the wild-type dprE1 sequence to identify mutations. The most common resistance-conferring mutation is in the codon for Cys387, often resulting in a change to serine (C387S).[3][11][12]

-

For a more comprehensive analysis, Whole Genome Sequencing (WGS) can be performed to identify any off-target mutations that may contribute to resistance.

-

DprE1 Enzyme Inhibition Assay

This in vitro assay directly measures the inhibitory effect of Macozinone on the enzymatic activity of DprE1.

Detailed Protocol:

-

Expression and Purification of DprE1:

-

Recombinantly express and purify M. tuberculosis DprE1.

-

-

Enzyme Assay:

-

The assay measures the conversion of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2-keto-β-D-ribose (DPX).

-

Prepare a reaction mixture containing purified DprE1, its substrate DPR, and the FAD cofactor in an appropriate buffer.

-

Add varying concentrations of Macozinone to the reaction mixture.

-

Initiate the reaction and monitor the formation of DPX over time. This can be done using methods such as thin-layer chromatography (TLC) with radiolabeled substrate or a coupled spectrophotometric assay.[13][14]

-

-

Data Analysis:

-

Plot the enzyme activity against the concentration of Macozinone to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a drug binds to its intended target within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Workflow for CETSA:

Detailed Protocol:

-

Cell Treatment:

-

Culture M. tuberculosis cells to mid-log phase.

-

Treat the cells with Macozinone at a desired concentration or with a vehicle control (e.g., DMSO) for a specific duration.

-

-

Thermal Challenge:

-

Cell Lysis and Fractionation:

-

Lyse the cells by methods such as sonication or bead beating in a suitable lysis buffer.

-

Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[16]

-

-

Protein Detection and Analysis:

-

Collect the supernatant (soluble fraction) and analyze the amount of DprE1 present at each temperature using Western blotting with a DprE1-specific antibody or by mass spectrometry.

-

Generate a melting curve by plotting the relative amount of soluble DprE1 as a function of temperature.

-

A shift in the melting curve to a higher temperature in the presence of Macozinone indicates target engagement and stabilization.[17][18][19]

-

Conclusion

The identification and validation of DprE1 as the molecular target of Macozinone have provided a solid foundation for its development as a novel antitubercular drug. The detailed mechanistic understanding and the availability of robust experimental protocols for its characterization are invaluable for ongoing and future research in the field of tuberculosis drug discovery. The potent and specific activity of Macozinone against a critical enzyme in the mycobacterial cell wall synthesis pathway underscores its potential to be a key component of future tuberculosis treatment regimens.

References

- 1. mdpi.com [mdpi.com]

- 2. Real-time evaluation of macozinone activity against Mycobacterium tuberculosis through bacterial nanomotion analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Antituberculosis Macozinone Extended-Release Tablets To Enhance Bioavailability: a Pilot Pharmacokinetic Study in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]

- 8. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Identification of Mutations Associated With Macozinone-Resistant in Mycobacterium Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 18. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]

- 19. mdpi.com [mdpi.com]

Macozinone (PBTZ-169): A Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Macozinone (also known as PBTZ-169) is a novel, first-in-class benzothiazinone anti-tuberculosis drug candidate. It exhibits potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This document provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Macozinone, summarizing key data from preclinical and clinical studies. It is intended to serve as a resource for researchers and professionals involved in the development of new anti-tuberculosis therapies.

Pharmacodynamics: The Mechanism of Action of Macozinone

Macozinone's potent antimycobacterial effect stems from its highly specific mechanism of action: the irreversible inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1).[1] DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the synthesis of arabinan, a key component of arabinogalactan and lipoarabinomannan.

The inhibition of DprE1 by Macozinone is a covalent process. The nitro group of Macozinone is bioreductively activated within the mycobacterium, leading to the formation of a covalent bond with a cysteine residue (Cys387) in the active site of DprE1. This irreversible binding effectively blocks the enzyme's function, leading to the disruption of cell wall synthesis and subsequent bacterial cell death.

In Vitro Antimycobacterial Activity

Macozinone has demonstrated remarkable potency against M. tuberculosis in vitro. The Resazurin Microtiter Assay (REMA) is a commonly used method to determine the Minimum Inhibitory Concentration (MIC) of compounds against mycobacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of Macozinone and its Metabolites against M. tuberculosis

| Compound | M. tuberculosis H37Rv MIC (ng/mL) |

| Macozinone (PBTZ-169) | 0.3 |

| H₂-PBTZ-169 (metabolite) | 0.6 |

Signaling Pathway of DprE1 Inhibition

The following diagram illustrates the mechanism of action of Macozinone, from its entry into the mycobacterial cell to the covalent inhibition of the DprE1 enzyme.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of Macozinone has been investigated in healthy volunteers through several Phase 1 clinical trials, including single ascending dose (SAD) and multiple ascending dose (MAD) studies. These studies have explored different oral formulations due to the compound's low aqueous solubility.

Absorption

Macozinone is absorbed after oral administration, with the rate and extent of absorption being influenced by the formulation and the presence of food.

-

Formulations: Studies have evaluated various formulations, including native crystal powder (NCP) suspended in water or syrup, and a spray-dried dispersion (SDD). The SDD formulation has been shown to have a higher relative bioavailability compared to the NCP formulation.[1]

-

Food Effect: The administration of Macozinone with food significantly increases its bioavailability. In one study, when a 640 mg dose was administered under fed conditions, the AUC0-∞ increased 3.45-fold and the Cmax increased 2.29-fold compared to fasting conditions.

-

Time to Maximum Concentration (Tmax): After a single fasting dose, Macozinone is rapidly absorbed, with a median Tmax ranging from 1.5 to 2.5 hours for doses between 40 mg and 640 mg.

Distribution, Metabolism, and Excretion

-

Metabolism: Macozinone is known to be metabolized into several active metabolites. The most abundant of these are H₂-PBTZ and 3OH-PBTZ.[1]

-

Elimination: The disposition of Macozinone and its main active metabolites is best described by a 2-compartment model with linear elimination.[1]

Human Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Macozinone observed in healthy volunteers from various Phase 1 studies.

Table 2: Summary of Macozinone Pharmacokinetic Parameters in Healthy Volunteers

| Dose (mg) | Formulation | Administration | Tmax (h) | Cmax (ng/mL) | AUC0-t (ng·h/mL) |

| 40-640 | Capsule | Single, Fasting | 1.5 - 2.5 | Dose-proportional | Dose-proportional |

| 640 | Capsule | Single, Fed | ~4.0 | Increased 2.29x | Increased 3.50x |

| 10-320 | SDD | Single, Fasting | - | - | ~2x higher than NCP |

| 160, 320 | NCP | Single, Fasting | - | - | - |

Note: This table is a compilation of data from multiple sources. Direct comparative values were not always available. "-" indicates data not available in a comparable format.

Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the pharmacokinetics and pharmacodynamics of Macozinone.

Population Pharmacokinetic (PopPK) Modeling

A population pharmacokinetic model for Macozinone and its active metabolites was developed using data from Phase 1a and 1b studies in healthy volunteers.[1]

-

Study Design: Data was collected from 54 healthy volunteers who received different formulations of Macozinone (SDD, NCP, syrup) in single and multiple-dose regimens.[1] A total of 1,761 plasma concentration samples were analyzed.[1]

-

Bioanalysis: Macozinone and its metabolites in plasma were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Modeling Approach:

-

Software: The analysis was performed using NONMEM (version 7.4.3).[1]

-

Model Structure: The disposition of Macozinone and its metabolites was described by a 2-compartment model with linear elimination. The absorption was modeled using a dual parallel first-order absorption with a lag time.[1]

-

Covariate Analysis: The influence of covariates such as age, ethnicity, and body weight was investigated. Allometric scaling with body weight was applied to clearance and volume parameters.[1]

-

The following diagram illustrates the workflow for the population pharmacokinetic analysis.

Resazurin Microtiter Assay (REMA) for MIC Determination

The in vitro potency of Macozinone is determined using the REMA method.

-

Materials:

-

96-well microtiter plates

-

M. tuberculosis culture

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Resazurin sodium salt solution (0.01% w/v in sterile water)

-

Macozinone stock solution

-

-

Procedure:

-

Prepare serial two-fold dilutions of Macozinone in the microtiter plate wells containing 7H9 broth.

-

Inoculate each well with a standardized suspension of M. tuberculosis. Include a growth control (no drug) and a sterile control (no bacteria).

-

Incubate the plates at 37°C for 7 days.

-

Add resazurin solution to each well and re-incubate overnight.

-

A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC is defined as the lowest drug concentration that prevents this color change.

-

Clinical Development Overview

Macozinone has undergone several early-phase clinical trials to evaluate its safety, tolerability, and pharmacokinetics.

-

Phase 1a (NCT03423030): A single ascending dose study in healthy volunteers to assess the safety and PK of different formulations.

-

Phase 1b (NCT03776500): A multiple ascending dose study in healthy volunteers to evaluate the safety and PK of Macozinone after repeated administration.

-

Phase 2a (NCT03334734): An early bactericidal activity (EBA) study in patients with drug-susceptible tuberculosis to assess the preliminary efficacy of Macozinone. This study demonstrated statistically significant EBA after 14 days of monotherapy at a dose of 640 mg.

The general workflow for these clinical trials is depicted below.

Conclusion

Macozinone is a promising anti-tuberculosis drug candidate with a novel mechanism of action and potent bactericidal activity. Its pharmacokinetic profile is characterized by formulation- and food-dependent absorption and the formation of active metabolites. Early clinical trials have demonstrated a favorable safety and tolerability profile, along with evidence of early bactericidal activity in tuberculosis patients. Further clinical development is warranted to establish the optimal dosing regimen and its efficacy in combination with other anti-tuberculosis agents.

References

In Vivo Efficacy of Macozinone in Tuberculosis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of Macozinone (PBTZ169), a promising benzothiazinone drug candidate for the treatment of tuberculosis (TB). Macozinone is a potent inhibitor of decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2][3][4] Its unique mechanism of action makes it a valuable candidate for treating both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This document summarizes key quantitative data from preclinical animal models, details experimental protocols, and visualizes the underlying mechanism and experimental workflows.

Quantitative Efficacy Data

Macozinone has demonstrated significant bactericidal activity in various murine models of tuberculosis. The following tables summarize the quantitative data on the reduction of bacterial load in the lungs and spleens of mice treated with Macozinone, both as a monotherapy and in combination with other anti-TB drugs.

Table 1: Monotherapy Efficacy of Macozinone in Murine TB Models

| Mouse Strain | M. tuberculosis Strain | Infection Model | Treatment Dose (mg/kg) | Treatment Duration | Organ | Bacterial Load Reduction (log₁₀ CFU) vs. Untreated Control | Reference |

| BALB/c | H37Rv | Chronic (low-dose aerosol) | 50 | 4 weeks | Lungs | >0.5 (compared to BTZ043) | [5] |

| BALB/c | H37Rv | Chronic (low-dose aerosol) | 50 | 4 weeks | Spleen | ~1.0 (compared to BTZ043) | [5] |

| C3HeB/FeJ | H37Rv | Chronic | 50 (QD) | 8 weeks | Lungs | ~1.5 | [6] |

| C3HeB/FeJ | H37Rv | Chronic | 100 (QD) | 8 weeks | Lungs | ~1.5 | [6] |

| I/St, B6, (AKRxI/St)F1, B6.I-100, B6.I-139 | H37Rv | Aerosol or Intravenous | Not specified | 4 and 8 weeks | Lungs & Spleen | Statistically significant reduction | [7] |

| BALB/c | M. abscessus | Intravenous | Not specified | Not specified | Lungs | 3.33 | [8] |

| BALB/c | M. abscessus | Intravenous | Not specified | Not specified | Spleen | 1.49 | [8] |

| BALB/c | M. chelonae | Intravenous | Not specified | Not specified | Lungs | 2.29 | [8] |

| BALB/c | M. chelonae | Intravenous | Not specified | Not specified | Spleen | 2.24 | [8] |

QD: Once daily

Table 2: Combination Therapy Efficacy with Macozinone in Murine TB Models

| Mouse Strain | M. tuberculosis Strain | Infection Model | Treatment Regimen | Treatment Duration | Organ | Outcome | Reference |

| BALB/c | H37Rv | Chronic | Macozinone + Bedaquiline + Pyrazinamide | Not specified | Lungs & Spleen | More efficient in reducing mycobacterial counts compared to Isoniazid + Rifampicin + Pyrazinamide | [2] |

| Not specified | H37Rv | Not specified | Macozinone + Delamanid + Sutezolid | Not specified | Lungs | More active than Rifampin + Isoniazid + Pyrazinamide | [2] |

| Not specified | H37Rv | Not specified | Macozinone + Delamanid + Sutezolid | Not specified | Spleen | Comparable to Rifampin + Isoniazid + Pyrazinamide | [2] |

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo experiments cited in this guide.

Murine Model of Chronic Tuberculosis

This protocol is based on the commonly used low-dose aerosol infection model to establish a chronic M. tuberculosis infection in mice.[5][9]

Animals:

-

Specific pathogen-free female BALB/c or C57BL/6 mice, 6-8 weeks old.[9]

-

Mice are housed in a biosafety level 3 (BSL-3) facility.[10]

Infection:

-

M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

-

A mid-log phase culture is harvested, washed, and resuspended in phosphate-buffered saline (PBS).

-

Mice are infected via the aerosol route using a nose-only exposure chamber to deliver a low dose of approximately 50-100 colony-forming units (CFU) per mouse.[9][10]

-

The actual inhaled dose is confirmed by sacrificing a subset of mice 24 hours post-infection and enumerating the CFU in their lung homogenates.

Treatment:

-

Treatment is initiated 4-6 weeks post-infection, once a chronic infection is established.

-

Macozinone is typically formulated in a vehicle such as 0.5% (w/v) carboxymethylcellulose.

-

The drug is administered orally via gavage once or twice daily at the doses specified in the efficacy tables.

-

Control groups receive either the vehicle alone or a standard-of-care anti-TB drug like isoniazid or rifampicin.[7]

Efficacy Assessment:

-

At specified time points (e.g., 4 and 8 weeks of treatment), mice are euthanized.[7]

-

Lungs and spleens are aseptically removed.

-

The organs are homogenized in PBS containing 0.05% Tween 80.

-

Serial ten-fold dilutions of the homogenates are plated on Middlebrook 7H11 agar supplemented with OADC.

-

Plates are incubated at 37°C for 3-4 weeks, after which CFU are counted.

-

The bacterial load is expressed as the mean log₁₀ CFU per organ.

-

For histopathological analysis, a portion of the lung tissue is fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) and Ziehl-Neelsen stain to visualize tissue damage and acid-fast bacilli, respectively.

Hypoxic Granuloma Model

While specific details of the hypoxic granuloma model used for Macozinone testing are not extensively described in the provided search results, these models typically involve the formation of caseous necrotic granulomas that mimic the hypoxic environment of human TB lesions. In such models, Macozinone was found to be more potent than rifampicin in reducing CFU counts.[7]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action of Macozinone and a typical experimental workflow for its in vivo evaluation.

Mechanism of Action of Macozinone

Caption: Mechanism of Macozinone action on the DprE1 enzyme.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for testing Macozinone efficacy in a mouse TB model.

References

- 1. PBTZ169 - iM4TB [im4tb.org]

- 2. mdpi.com [mdpi.com]

- 3. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]

- 4. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]

- 5. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of macozinone in mice with genetically diverse susceptibility to Mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Efficacy of PBTZ169 and pretomanid against Mycobacterium avium, Mycobacterium abscessus, Mycobacterium chelonae, and Mycobacterium fortuitum in BALB/c mice models [frontiersin.org]

- 9. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Infection of Mice with Aerosolized Mycobacterium tuberculosis: Use of a Nose-Only Apparatus for Delivery of Low Doses of Inocula and Design of an Ultrasafe Facility - PMC [pmc.ncbi.nlm.nih.gov]

Macozinone: A Technical Guide to its Activity Against Drug-Resistant Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, creating an urgent need for novel therapeutics.[1][2] Macozinone (MCZ), also known as PBTZ169, is a promising drug candidate belonging to the benzothiazinone (BTZ) class.[3][4] It is a piperazinobenzothiazinone derivative that has demonstrated potent activity against both drug-sensitive and drug-resistant Mtb strains.[4][5] This technical guide provides an in-depth overview of macozinone's mechanism of action, its efficacy against resistant strains, and the experimental protocols used to evaluate its activity.

Mechanism of Action

Macozinone is a prodrug that targets a crucial enzyme in the mycobacterial cell wall synthesis pathway, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][6][7] DprE1 is essential for the biosynthesis of arabinogalactan and lipoarabinomannan, two key components of the mycobacterial cell wall.[1][2]

The activation of macozinone and its subsequent inhibition of DprE1 involves a unique "suicide inhibition" mechanism.[3][6] The nitro group of the benzothiazinone core is reduced by the FAD cofactor within the DprE1 active site, leading to the formation of a reactive nitroso derivative.[3][8] This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, irreversibly inactivating the enzyme.[3][6][8] This disruption of cell wall synthesis ultimately leads to bacterial cell lysis.[5][8]

Caption: Mechanism of Macozinone Action on DprE1.

In Vitro Activity Against Drug-Resistant M. tuberculosis

Macozinone exhibits potent bactericidal activity against a wide range of Mtb strains, including those resistant to first- and second-line anti-TB drugs.[3][4] Its novel mechanism of action means there is no cross-resistance with existing TB drugs.[3]

| Compound | Mtb Strain | MIC (ng/mL) | Reference |

| Macozinone (PBTZ169) | H37Rv (drug-susceptible) | 0.3 | [1][2] |

| Macozinone (PBTZ169) | MDR and XDR clinical isolates | Potent activity reported | [3] |

| H2-PBTZ169 (metabolite) | H37Rv (drug-susceptible) | Not specified, but active | [1][2] |

| BTZ043 | H37Rv (drug-susceptible) | Higher than PBTZ169 | [3] |

| Macozinone (PBTZ169) | NTB1 (dprE1 mutant, resistant) | >50,000 | [1][2] |

Synergistic and Additive Effects

Studies have investigated the interaction of macozinone with other anti-TB drugs to identify potential combination therapies. These studies are crucial for developing effective regimens against drug-resistant TB.

| Drug Combination | Interaction | Model | Reference |

| Macozinone + Bedaquiline | Synergistic | In vitro (REMA assay), Mouse model | [3][9] |

| Macozinone + Clofazimine | Synergistic | Preclinical models | [10][11] |

| Macozinone + Delamanid | Synergistic | In vitro | [9] |

| Macozinone + Sutezolid | Synergistic | In vitro | [9] |

| Macozinone + Pyrazinamide + Bedaquiline | More effective than standard regimen | Mouse chronic model | [3] |

| Macozinone + First- and Second-line drugs | No antagonism observed | In vitro | [9] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Resazurin Microtiter Assay (REMA): This colorimetric assay is a common method for determining the MIC of compounds against Mtb.[1][2]

-

Bacterial Culture: M. tuberculosis strains are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.

-

Drug Dilution: The test compound (e.g., macozinone) is serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of Mtb.

-

Incubation: The plates are incubated at 37°C for a defined period (typically 7-10 days).

-

Resazurin Addition: A solution of resazurin is added to each well.

-

Readout: After further incubation, a color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[2]

Caption: REMA Experimental Workflow for MIC Determination.

Real-time Antimicrobial Susceptibility Testing

Nanomotion Technology: This novel method, derived from atomic force microscopy (AFM), allows for rapid, real-time assessment of bacterial viability by measuring nanoscale vibrations of the bacteria.[1][2]

-

Cantilever Functionalization: Cantilevers are functionalized with a linking agent like polydiallyldimethylammonium chloride (pDADMAC) to ensure stable attachment of Mtb.[1]

-

Bacterial Attachment: Mtb cells are attached to the functionalized cantilevers.

-

Baseline Measurement: Nanoscale vibrations are recorded in a growth medium (e.g., MGIT) for a baseline reading.[1]

-

Drug Addition: The test compound (macozinone) is added to the medium.

-

Real-time Monitoring: Nanomotion is continuously recorded for several hours. A reduction in the amplitude of vibrations indicates a loss of bacterial viability.[1][2] This method has been shown to significantly reduce the time to determine antibiotic susceptibility compared to traditional methods.[1]

Caption: Nanomotion Technology Workflow for AST.

In Vivo Efficacy Studies

Mouse Model of Chronic TB: This model is used to evaluate the therapeutic efficacy of new drug candidates in a living organism.[3]

-

Infection: Mice (e.g., BALB/c strain) are infected with an aerosolized suspension of M. tuberculosis.

-

Establishment of Chronic Infection: The infection is allowed to establish for a defined period (e.g., 4-6 weeks).

-

Drug Administration: Mice are treated with the test compound (macozinone), often in combination with other drugs, via oral gavage for a specified duration.

-

Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating homogenized tissue on agar and counting colony-forming units (CFUs).

-

Comparison: The reduction in CFU counts in treated groups is compared to that in untreated control groups to determine the efficacy of the treatment.

Resistance to Macozinone

Resistance to macozinone is primarily associated with mutations in the dprE1 gene.[5] The most frequently observed mutation is in the codon for Cys387, the residue that forms the covalent bond with the activated drug.[5] For example, a C387S (cysteine to serine) substitution leads to high-level resistance.[5] The frequency of spontaneous resistance to macozinone is low.[5]

Clinical Development

Macozinone has undergone Phase I and Phase IIa clinical trials.[3][10][12] These studies have demonstrated a good safety and tolerability profile in healthy volunteers and in patients with drug-susceptible TB.[7][10][12] A Phase IIa study showed statistically significant early bactericidal activity (EBA) after 14 days of monotherapy at a dose of 640 mg.[3][10][11] Further clinical development is ongoing to establish its role in combination regimens for the treatment of drug-resistant TB.[7]

Conclusion

Macozinone represents a significant advancement in the fight against drug-resistant tuberculosis. Its novel mechanism of action, potent bactericidal activity, and favorable safety profile make it a promising candidate for inclusion in new, shorter, and more effective treatment regimens. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug developers working to combat the global threat of tuberculosis.

References

- 1. Real-time evaluation of macozinone activity against Mycobacterium tuberculosis through bacterial nanomotion analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Development of Macozinone for TB treatment: An Update [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. PBTZ169 - iM4TB [im4tb.org]

- 8. Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]

- 11. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]

- 12. [The main results of clinical trials of the efficacy, safety and pharmacokinetics of the perspective anti-tuberculosis drug makozinone (PBTZ169)] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Covalent Inhibition of DprE1 by Macozinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, quantitative activity, and experimental protocols related to the covalent inhibition of the essential Mycobacterium tuberculosis enzyme, Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), by the promising anti-tuberculosis drug candidate, Macozinone (also known as PBTZ169).

Introduction: The Significance of DprE1 Inhibition

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading infectious cause of death worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of novel therapeutics with new mechanisms of action. DprE1, a key flavoenzyme in the mycobacterial cell wall synthesis pathway, has been identified as a highly vulnerable target for new anti-TB drugs. It catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole donor of arabinose for the synthesis of essential cell wall components like arabinogalactan and lipoarabinomannan.[1][2] Inhibition of DprE1 disrupts this vital pathway, leading to bacterial cell death.[3]

Macozinone, a piperazine-containing benzothiazinone, is a potent covalent inhibitor of DprE1 currently in clinical development.[4][5] It exhibits exceptional activity against both drug-susceptible and drug-resistant strains of Mtb. This guide delves into the technical details of its covalent inhibition of DprE1.

Mechanism of Covalent Inhibition

Macozinone is a prodrug that is activated by its target enzyme, DprE1, in a process characteristic of suicide inhibition.[3][6] The mechanism involves the following key steps:

-

Enzyme-Mediated Reduction: The 8-nitro group of Macozinone is reduced to a reactive nitroso derivative by the reduced flavin adenine dinucleotide (FADH₂) cofactor within the active site of DprE1.[2][4]

-

Nucleophilic Attack: The highly reactive nitroso intermediate is then subjected to a nucleophilic attack by the thiol group of the cysteine residue at position 387 (Cys387) in the DprE1 active site.[7]

-

Covalent Adduct Formation: This attack results in the formation of a stable, irreversible covalent semimercaptal bond between Macozinone and DprE1, effectively inactivating the enzyme.[4][7]

This covalent modification permanently blocks the enzyme's catalytic activity, leading to the disruption of arabinan synthesis and subsequent bacterial lysis.[1]

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the DprE1-catalyzed reaction and the mechanism of its covalent inhibition by Macozinone.

Caption: DprE1 pathway and Macozinone's covalent inhibition.

Quantitative Data

The potency of Macozinone has been extensively evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Activity of Macozinone against Mycobacterium tuberculosis

| Strain | Resistance Profile | MIC (ng/mL) | MIC (µM) | Reference |

| H37Rv | Drug-Susceptible | 0.3 | ~0.00066 | [1] |

| Clinical Isolates (Panel of 9) | MDR and XDR | - | - | [4] |

Note: The original source states an MIC of 0.3 nM, which is approximately 0.137 ng/mL. Another source states 0.3 ng/mL.

In Vitro Inhibitory Activity against DprE1

| Enzyme | IC₅₀ (µM) | Reference |

| Wild-type DprE1 | 0.267 | [6] |

| C387S Mutant DprE1 | >10,000-fold increase in MIC | [4] |

Note: Explicit IC50 for the mutant was not found, but a significant increase in MIC is reported.

In Vivo Efficacy of Macozinone in a Murine Model of Chronic TB

| Treatment Group | Dose | Reduction in Bacterial Load (log₁₀ CFU) | Reference |

| Macozinone | 25 mg/kg | Superior to BTZ043 in lungs and spleen | [4] |

| Isoniazid | 25 mg/kg | Comparable to Macozinone | [4] |

| Macozinone + Bedaquiline + Pyrazinamide | - | More efficient than standard regimen (INH+RIF+PZA) | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the covalent inhibition of DprE1 by Macozinone.

Resazurin Microtiter Assay (REMA) for MIC Determination

This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Materials:

-

7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase).

-

Sterile 96-well flat-bottom plates.

-

Macozinone stock solution (dissolved in DMSO).

-

Mycobacterium tuberculosis H37Rv culture grown to mid-log phase.

-

Resazurin sodium salt solution (0.01% w/v in sterile water).

-

Sterile water.

Procedure:

-

Dispense 100 µL of supplemented 7H9 broth into each well of a 96-well plate.

-

Create a serial two-fold dilution of Macozinone directly in the plate, starting from the desired highest concentration.

-

Prepare an inoculum of Mtb H37Rv and adjust the turbidity to a McFarland standard of 1, then dilute 1:10.

-

Add 100 µL of the diluted bacterial inoculum to each well, except for the sterile control wells.

-

Include a growth control (no drug) and a sterile control (no bacteria) for each plate.

-

Add sterile water to the perimeter wells to prevent evaporation.

-

Seal the plate in a plastic bag and incubate at 37°C.

-

After 7 days of incubation, add 30 µL of the resazurin solution to each well.

-

Incubate for an additional 24-48 hours.

-

The MIC is determined as the lowest concentration of Macozinone that prevents the color change of resazurin from blue (oxidized) to pink (reduced), indicating inhibition of bacterial growth.[8][9]

DprE1 Enzymatic Activity Assay

This assay measures the enzymatic activity of DprE1 and its inhibition by Macozinone using a 14C-labeled substrate.

Materials:

-

Purified recombinant DprE1 enzyme.

-

14C-labeled decaprenylphosphoryl-β-D-ribose (14C-DPR) substrate.

-

Reaction buffer: 50 mM MOPS (pH 7.9), 10 mM MgCl₂.

-

Cofactors: 1 mM FAD, 1 mM ATP, 1 mM NAD, 1 mM NADP.

-

Macozinone solution.

-

TLC plates (silica gel).

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, cofactors, and purified DprE1 enzyme.

-

To test for inhibition, pre-incubate the enzyme with Macozinone for 30 minutes at 30°C.

-

Initiate the enzymatic reaction by adding 14C-DPR.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding a quench solution (e.g., chloroform:methanol).

-

Extract the lipid-soluble substrate and product.

-

Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate DPR from its product, decaprenylphosphoryl-2-keto-D-erythropentose (DPX).

-

Visualize and quantify the radioactive spots corresponding to the substrate and product using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.

-

Calculate the percentage of inhibition by comparing the product formation in the presence and absence of Macozinone.[2]

Characterization of the DprE1-Macozinone Covalent Adduct

Mass Spectrometry:

-

Incubate purified DprE1 with Macozinone and a substrate analog like farnesylphosphoryl-β-D-ribofuranose (FPR) to facilitate adduct formation.

-

Analyze the protein sample using electrospray ionization mass spectrometry (ESI-MS).

-

Compare the mass of the treated DprE1 with the untreated enzyme. An increase in mass corresponding to the molecular weight of the activated Macozinone confirms the formation of a covalent adduct.

-

To identify the site of modification, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by tandem mass spectrometry (MS/MS). The peptide containing Cys387 will show a mass shift corresponding to the adducted Macozinone.

X-ray Crystallography:

-

Co-crystallize the DprE1-Macozinone adduct. This is achieved by incubating purified DprE1 with Macozinone and FPR to form the adduct, followed by setting up crystallization trials.

-

Crystals are typically grown using the hanging-drop vapor diffusion method.

-

Collect X-ray diffraction data from the crystals.

-

Solve the crystal structure to visualize the electron density corresponding to Macozinone covalently bound to the Cys387 residue in the active site of DprE1.[1]

Workflow for Resistance Characterization

The following diagram outlines a typical workflow for identifying and characterizing Macozinone resistance mutations in M. tuberculosis.

Caption: Workflow for Macozinone resistance characterization.

Resistance to Macozinone

Resistance to Macozinone is primarily associated with mutations in the dprE1 gene, specifically at the codon for Cys387. The most commonly observed mutation is a substitution of cysteine with serine (C387S) or glycine (C387G).[4] These mutations prevent the formation of the covalent bond between the activated drug and the enzyme, leading to a significant increase in the MIC, often exceeding a 10,000-fold rise.[4] The absence of a nucleophilic thiol group in the mutant enzymes renders them insensitive to the covalent inhibition mechanism of Macozinone.

Advantages of Macozinone over Predecessor Compounds

Macozinone was developed through a lead optimization program starting from the initial hit, BTZ043. It offers several advantages over its predecessor.

Logical Relationship of Macozinone's Advantages

The following diagram illustrates the key advantages of Macozinone compared to BTZ043.

Caption: Advantages of Macozinone over BTZ043.

These advantages, including a simpler and more cost-effective synthesis due to the absence of a chiral center, improved in vitro potency, better pharmacodynamics, and synergistic interactions with other anti-TB drugs, position Macozinone as a highly promising candidate for future TB treatment regimens.[5][10]

Conclusion

Macozinone's covalent inhibition of DprE1 represents a significant advancement in the development of new anti-tuberculosis therapies. Its potent and specific mechanism of action, coupled with its favorable preclinical and early clinical profiles, underscores its potential to be a cornerstone of future treatment regimens against both drug-sensitive and drug-resistant tuberculosis. This technical guide provides a foundational understanding for researchers and drug developers working on DprE1 inhibitors and the broader field of anti-TB drug discovery.

References

- 1. Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]